5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride: is a heterocyclic compound featuring a triazole ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization and subsequent acidification to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions result in various substituted triazoloazepine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid hydrochloride
- 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride
Uniqueness
Compared to similar compounds, 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This uniqueness makes it a valuable scaffold for developing novel therapeutics and studying biological processes .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-8(13)6-1-2-7-10-9-5-11(7)4-3-6;/h5-6H,1-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWXNCELJQVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.